

CGP 28392: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CGP 28392	
Cat. No.:	B1668488	Get Quote

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This technical guide provides an in-depth overview of the chemical properties and structure of **CGP 28392**, a dihydropyridine derivative known for its activity as a partial calcium channel agonist. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and experimental applications of this compound.

Chemical Structure and Properties

CGP 28392, with the IUPAC name ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate, is a chiral molecule that has been studied primarily as a racemic mixture.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Identification



Identifier	Value
IUPAC Name	ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5- oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3- carboxylate
CAS Number	89289-93-0[2]
Molecular Formula	C18H17F2NO5[1][2]
SMILES	CCOC(=0)C1=C(NC2=C(C1C3=CC=CC=C3O C(F)F)C(=0)OC2)C[2]
Synonyms	CGP-28392, Ciba 28392[2]

Physicochemical Properties

Property	- Value	Source
Molecular Weight	365.33 g/mol	[1]
XLogP3-AA	3	Computed by XLogP3 3.0[2]
Hydrogen Bond Donor Count	1	Computed by Cactvs 3.4.8.18[2]
Hydrogen Bond Acceptor Count	8	Computed by Cactvs 3.4.8.18[2]
Rotatable Bond Count	6	Computed by Cactvs 3.4.8.18[2]
Exact Mass	365.10747897 Da	Computed by PubChem 2.2[2]
Topological Polar Surface Area	73.9 Ų	Computed by Cactvs 3.4.8.18[2]

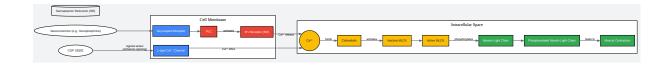
Note: Experimental data for properties such as melting point, solubility, and pKa are not readily available in the reviewed literature. The provided data is based on computational models.

Mechanism of Action: A Calcium Channel Agonist



CGP 28392 is characterized as a dihydropyridine derivative that acts as a calcium channel agonist. Unlike calcium channel blockers, which inhibit the influx of calcium ions, **CGP 28392** facilitates the opening of voltage-dependent L-type calcium channels, thereby increasing the influx of Ca²⁺ into the cell. This activity leads to a range of physiological effects, most notably positive inotropic effects in cardiac muscle and vasoconstriction in smooth muscle.

The signaling pathway for vascular smooth muscle contraction, which is modulated by **CGP 28392**, is depicted below.



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Vascular Smooth Muscle Contraction Pathway

Key Experimental Findings

Studies have demonstrated that **CGP 28392** enhances calcium influx in various cell types, leading to distinct physiological responses.

Cardiovascular Effects

In cardiac preparations, **CGP 28392** exhibits a positive inotropic effect, increasing the force of contraction. In vascular smooth muscle, it potentiates contractions induced by depolarizing stimuli.

Endocrine Effects



In pancreatic islet cells, **CGP 28392** has been shown to modulate insulin secretion in a glucose-dependent manner, highlighting the role of L-type calcium channels in this process.

Quantitative Biological Data

Parameter	Value	Cell/Tissue Type
EC50 (Inotropic effect)	2 x 10 ⁻⁷ M	Cultured embryonic chick ventricular cells
KD ([³H]nitrendipine displacement)	2.2 ± 0.95 x 10 ⁻⁷ M	Intact chick heart cells
Semimaximal effective concentration (intracellular Ca ²⁺ increase)	2.2 x 10 ⁻⁷ M	Human platelets[3]

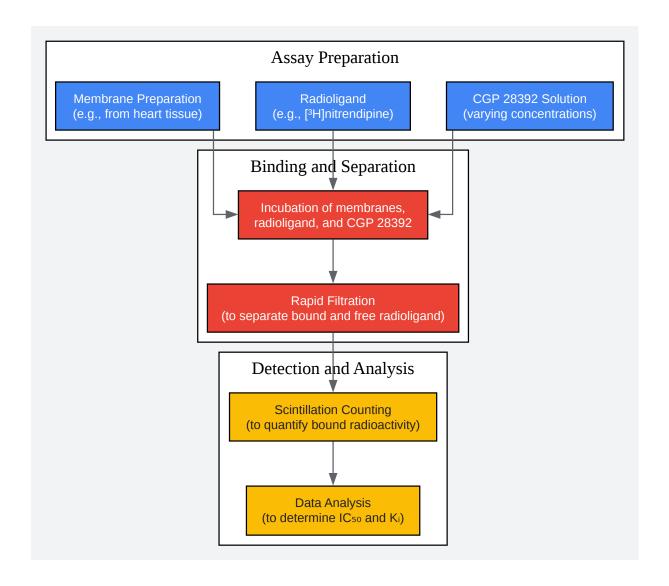
Experimental Protocols

The following sections outline the general methodologies for key experiments involving **CGP 28392**.

Radioligand Binding Assay

This assay is used to determine the binding affinity of **CGP 28392** to the dihydropyridine binding site on L-type calcium channels.





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Radioligand Binding Assay Workflow

Methodology:

- Membrane Preparation: Homogenize tissue (e.g., guinea pig heart) in a suitable buffer and prepare a membrane fraction by differential centrifugation.[4]
- Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]nitrendipine) and varying concentrations of unlabeled **CGP 28392**.[4]



- Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[4]
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[4]
- Data Analysis: Determine the concentration of **CGP 28392** that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibitory constant (K_i).[4]

⁴⁵Ca²⁺ Uptake Assay

This assay directly measures the effect of **CGP 28392** on the influx of calcium into cells.

Methodology:

- Cell Preparation: Culture cells of interest (e.g., vascular smooth muscle cells) to confluence.
- Assay Buffer: Prepare a physiological salt solution containing ⁴⁵CaCl₂.
- Treatment: Incubate the cells with CGP 28392 for a defined period.
- Stimulation: Depolarize the cells with a high concentration of KCl to open voltage-gated calcium channels.
- Termination and Lysis: Stop the uptake by washing with an ice-cold buffer containing a calcium chelator (e.g., EGTA). Lyse the cells to release the intracellular contents.
- Quantification: Measure the amount of ⁴⁵Ca²⁺ in the cell lysate using a scintillation counter.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in the cell membrane, providing detailed insights into the effects of **CGP 28392** on calcium channel gating.

Methodology:

• Cell Preparation: Isolate single cells suitable for patch-clamp recording.



- Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
- Giga-seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.
- Recording Configuration: Establish a whole-cell or single-channel recording configuration.
- Data Acquisition: Apply voltage protocols to elicit calcium channel currents and record the resulting ionic currents in the absence and presence of CGP 28392.
- Analysis: Analyze the effects of CGP 28392 on parameters such as current amplitude, activation and inactivation kinetics, and single-channel open probability.

Conclusion

CGP 28392 serves as a valuable pharmacological tool for investigating the function and regulation of L-type calcium channels. Its agonistic properties provide a unique means to probe the physiological consequences of enhanced calcium influx in a variety of cell types. The experimental protocols outlined in this guide offer a foundation for researchers to further explore the mechanism of action and potential therapeutic applications of this and similar compounds. Further research is warranted to determine its full pharmacokinetic and pharmacodynamic profiles.

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